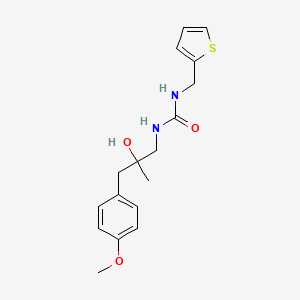
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-ylmethyl)urea, also known as THU, is a synthetic compound that has been developed for its potential use in scientific research applications. THU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Aplicaciones Científicas De Investigación
Urea Derivatives as Acetylcholinesterase Inhibitors
Urea derivatives, including flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, have been synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize spacer length for better pharmacophoric interaction, indicating potential applications in treating conditions like Alzheimer's disease. Compounds with a linear ethoxyethyl chain showed comparable potency, highlighting the importance of conformational flexibility and proper substitution for high inhibitory activities (Vidaluc et al., 1995).
Metabolites of Designer Drugs
The identification of specific metabolites of designer drugs, such as bk-MBDB and bk-MDEA, in human urine using synthesized standards, reveals significant insights into metabolic pathways. This research could aid in the forensic analysis and understanding of the biotransformation of such compounds (Zaitsu et al., 2009).
Neuropeptide Y5 Receptor Antagonists
The synthesis and evaluation of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists highlight the compound's potential as therapeutic agents against obesity and other metabolic disorders. Through structural optimization, compounds with potent in vitro efficacy were identified, offering a foundation for developing new treatments (Fotsch et al., 2001).
Corrosion Inhibition
Research on urea derivatives, such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU), has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is critical in industrial settings to protect metals against corrosive damage, showcasing the versatility of urea compounds in practical applications (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-17(21,10-13-5-7-14(22-2)8-6-13)12-19-16(20)18-11-15-4-3-9-23-15/h3-9,21H,10-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISGQJSRUALIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)NCC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

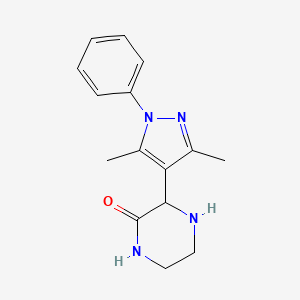
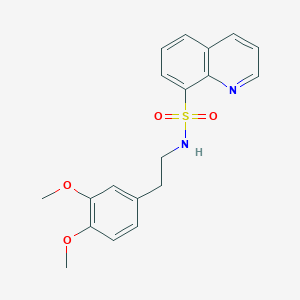

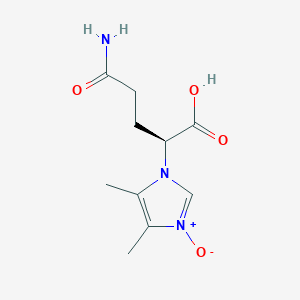
![1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2583419.png)
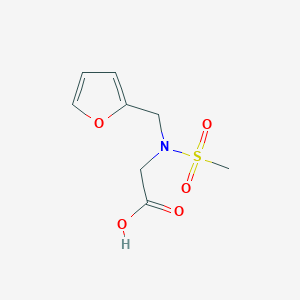
![2-Amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2583422.png)
![N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2583423.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2583426.png)
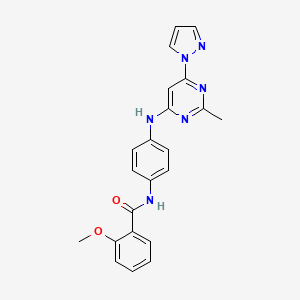
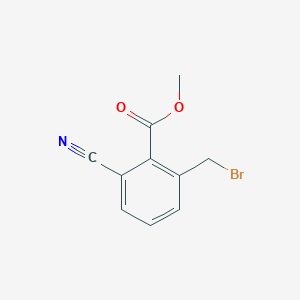

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)